molecular formula C11H14O3 B076611 2-Propanone, 1-(2,5-dimethoxyphenyl)- CAS No. 14293-24-4

2-Propanone, 1-(2,5-dimethoxyphenyl)-

Cat. No.: B076611
CAS No.: 14293-24-4
M. Wt: 194.23 g/mol
InChI Key: RUCPISZJMCQMPY-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2,5-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanone, 1-(2,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanone, 1-(2,5-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(2,5-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Chalcone Epoxide Intermediates : These compounds are used in synthesizing lignin-related phenylcoumarans, demonstrating their utility in organic chemistry and material science (Langer, Li, & Lundquist, 2006).

  • Production as an Intermediate in Fine Chemistry : 1,1-dimethoxy-2-propanone is synthesized from pyruvaldehyde and methanol, showcasing its role as an important intermediate in fine chemical synthesis (Huang Guo-dong, 2005).

  • Investigation in Crystallography and NMR Spectroscopy : Studies explore the crystal structure and NMR characteristics of variants of these compounds, contributing to the fields of crystallography and spectroscopy (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).

  • Exploration in Lignin Chemistry : Research on the formation of specific phenyl-propanones from acid treatment of birch lignin, highlighting the compound's significance in understanding lignin structures and reactivity (Li, Lundquist, & Stenhagen, 1996).

  • Study of Crystal Structures : Detailed examinations of the crystal structures of dimorphic forms of these compounds add valuable insights into their physical and chemical properties (Stomberg, Li, & Lundquist, 1994).

  • Research in Pharmaceutical Sciences : Investigation into the effects of derivatives of this compound on conditioned avoidance response in rats, indicating its potential relevance in neuroscience and pharmacology (Barfknecht, Miles, & Leseney, 1970).

  • Photophysical Studies : Analysis of substituted 1,2-diarylethenes, including compounds related to "2-Propanone, 1-(2,5-dimethoxyphenyl)-", to understand their charge transfer fluorescence, contributing to the field of photophysics (Singh & Kanvah, 2001).

  • Polymer Science Applications : Synthesis of novel polyacetylenes containing carbamate and eugenol moieties, where derivatives of this compound are used as monomers, indicating its application in polymer synthesis (Rahim, 2020).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCPISZJMCQMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884743
Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14293-24-4
Record name 1-(2,5-Dimethoxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14293-24-4
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Record name 14293-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108872
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)-
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Record name 2-Propanone, 1-(2,5-dimethoxyphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2,5-Dimethoxyphenyl)propan-2-one in the synthesis of methoxamine?

A: 1-(2,5-Dimethoxyphenyl)propan-2-one serves as a crucial intermediate in the biocatalytic synthesis of methoxamine. [] The research highlights a novel, two-step cascade reaction starting from pyruvate and 2,5-dimethoxybenzaldehyde. A engineered pyruvate decarboxylase enzyme (ApPDC-E469G-I468A-W543F) converts these starting materials into (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one with high enantiomeric excess. This chiral intermediate is then further transformed into the final methoxamine product through a transamination reaction.

Q2: What are the advantages of using a biocatalytic approach for synthesizing methoxamine via 1-(2,5-Dimethoxyphenyl)propan-2-one?

A2: The biocatalytic cascade reaction offers several advantages:

  • High Stereoselectivity: Utilizing engineered enzymes like ApPDC-E469G-I468A-W543F allows for the production of specific stereoisomers of 1-(2,5-Dimethoxyphenyl)propan-2-one and subsequently, methoxamine, with high enantiomeric excess. [] This is crucial as different stereoisomers can exhibit distinct biological activities.
  • One-Pot Synthesis: The cascade eliminates the need for isolation and purification of the intermediate, simplifying the process and potentially reducing waste. []

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